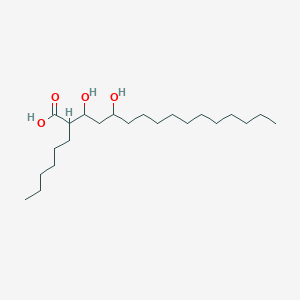

2-Hexyl-3,5-dihydroxyhexadecanoic acid

Description

BenchChem offers high-quality 2-Hexyl-3,5-dihydroxyhexadecanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hexyl-3,5-dihydroxyhexadecanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-hexyl-3,5-dihydroxyhexadecanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H44O4/c1-3-5-7-9-10-11-12-13-14-16-19(23)18-21(24)20(22(25)26)17-15-8-6-4-2/h19-21,23-24H,3-18H2,1-2H3,(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIMYTNQMVAFHGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(CC(C(CCCCCC)C(=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H44O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Hexyl-3,5-dihydroxyhexadecanoic Acid and Its Analogs

This guide provides a comprehensive technical overview of 2-Hexyl-3,5-dihydroxyhexadecanoic acid, a complex fatty acid with significant relevance in pharmaceutical research and development. We will delve into its chemical structure, stereoisomerism, and the properties of its key analogs, including its role as a reference standard and impurity in the context of the anti-obesity drug Orlistat. Furthermore, we will explore the biological activities of structurally related compounds, offering insights into potential therapeutic applications and mechanisms of action.

Introduction: A Molecule of Pharmaceutical Significance

2-Hexyl-3,5-dihydroxyhexadecanoic acid is a modified fatty acid that has garnered attention primarily due to its association with Orlistat, a potent inhibitor of pancreatic and gastric lipases. The specific stereochemistry of this molecule is crucial to its biological function and its classification as either a reference standard or an impurity in pharmaceutical manufacturing. Understanding the nuances of its structure and properties is therefore paramount for researchers and professionals in drug development and quality control.

Chemical Structure and Stereoisomerism

The core structure of 2-Hexyl-3,5-dihydroxyhexadecanoic acid features a sixteen-carbon (hexadecanoic) acid backbone with a hexyl group at the second carbon (α-position) and hydroxyl groups at the third and fifth carbons. The presence of multiple chiral centers gives rise to several stereoisomers, each with distinct spatial arrangements and, consequently, different biological activities and chemical properties.

Key Stereoisomers:

-

(2S,3R,5S)-2-hexyl-3,5-dihydroxyhexadecanoic acid (CAS 145682-69-5): This specific stereoisomer is utilized as a pharmaceutical reference standard, particularly in relation to the drug Orlistat.[1] Its well-defined stereochemistry allows for accurate analytical method development, validation, and quality control in pharmaceutical laboratories.[1]

-

(2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid (CAS 130793-30-5): In contrast, this stereoisomer is identified as "Orlistat impurity M3".[2] Its presence in drug formulations must be carefully monitored to ensure the safety and efficacy of the final product. A deuterated version, (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid-d13 (CAS 1217806-00-2), is also available as a labeled standard for analytical purposes.[3]

The subtle yet critical differences in the three-dimensional arrangement of the hydroxyl and hexyl groups between these stereoisomers underscore the importance of stereoselective synthesis and purification in pharmaceutical chemistry.

Physicochemical Properties

The physicochemical properties of 2-Hexyl-3,5-dihydroxyhexadecanoic acid are influenced by its long alkyl chain, the presence of polar hydroxyl and carboxylic acid groups, and its overall molecular weight.

| Property | Value | Source |

| Molecular Formula | C22H44O4 | [1][2] |

| Molecular Weight | 372.59 g/mol | [1][2] |

The molecule's structure, with both lipophilic (hexyl and hexadecanoic chains) and hydrophilic (dihydroxy and carboxylic acid) regions, suggests it may exhibit surfactant-like properties. This amphipathic nature is a common feature of many biologically active lipids.

Biological Activity and Mechanism of Action: Insights from Analogs

Direct studies on the biological activity of 2-Hexyl-3,5-dihydroxyhexadecanoic acid itself are limited in publicly available literature. However, significant insights can be gleaned from a closely related analog where the 5-hydroxyl group is protected: 2-Hexyl-3-hydroxy-5-[(tetrahydro-2H-pyran-2-yl)oxy]-hexadecanoic Acid .

This compound is noted for its ability to inhibit lipase enzymes.[4] By binding to the active site of these enzymes, it prevents the breakdown of triglycerides into absorbable free fatty acids and glycerol, thereby reducing fat absorption.[4] This mechanism of action is highly relevant to the development of anti-obesity therapeutics and mirrors the action of Orlistat. The structural similarity of this analog to lipstatin, a natural pancreatic lipase inhibitor, further supports its potential role in metabolic regulation.[4]

The structural features contributing to this activity include the branched hexadecanoic acid backbone and the specific placement of the hydroxyl and ether groups.[4]

The Ceramide Connection: A Structural Analogy

The structure of 2-Hexyl-3,5-dihydroxyhexadecanoic acid bears a resemblance to ceramides, a class of waxy lipid molecules composed of sphingosine and a fatty acid.[5] Ceramides are integral components of the cell membrane and are involved in a variety of cellular signaling pathways, including differentiation, proliferation, and apoptosis.[5] While not a true ceramide, the dihydroxy fatty acid structure of the topic compound suggests a potential for it to interact with lipid-modifying enzymes or participate in lipid signaling pathways in a manner analogous to ceramides. This is an area that warrants further investigation.

Experimental Protocols

Synthesis of Related Fatty Acids: A General Approach

Synthesis of 2-Hexyldecanoic Acid: [6]

-

Alkylation: In a reactor, dissolve methyl octanoate and sodium hydroxide in methanol at 20-30°C. Slowly add 1-chlorohexane. After the addition, raise the temperature to 60°C and react for 6 hours.

-

Saponification: Dissolve sodium hydroxide in water and add it to the reaction mixture. Continue the reaction at 60°C for 6 hours. Distill off the solvent under reduced pressure.

-

Acidification and Purification: Cool the mixture to room temperature and neutralize with a 1 mol/L hydrochloric acid solution to a pH of 3-4. Allow the layers to separate. The organic phase is dissolved in petroleum ether, washed twice with water, and decolorized with activated carbon. The low boiling point components are then distilled off under reduced pressure at 80°C to yield 2-hexyldecanoic acid.[6]

This protocol demonstrates a common strategy for introducing an alkyl branch at the α-position of a fatty acid ester, followed by hydrolysis to the free fatty acid. The synthesis of the dihydroxy analog would require additional, more complex steps to introduce the hydroxyl groups with the correct stereochemistry.

Analytical Workflow for Impurity Profiling

The identification and quantification of impurities like (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid in Orlistat is a critical quality control step. A typical analytical workflow would involve the following:

Figure 1: A generalized workflow for the analysis of pharmaceutical impurities.

Conclusion and Future Directions

2-Hexyl-3,5-dihydroxyhexadecanoic acid and its analogs represent a fascinating and important class of modified fatty acids. Their significance as pharmaceutical reference standards and impurities highlights the critical role of stereochemistry in drug development and quality control. The biological activity of related lipase inhibitors points towards a potential for this structural motif in the design of new therapeutics for metabolic disorders.

Future research should focus on elucidating the specific biological activities of the different stereoisomers of 2-Hexyl-3,5-dihydroxyhexadecanoic acid. Investigating their potential interactions with lipid signaling pathways, drawing parallels to ceramide biology, could uncover novel therapeutic applications beyond lipase inhibition. Furthermore, the development of efficient and stereoselective synthetic routes to these complex molecules will be crucial for advancing their study and potential clinical use.

References

- Benchchem. (n.d.). 2-Hexyl-3-hydroxy-5-[(tetrahydro-2H-pyran-2-yl)oxy]-hexadecanoic Acid.

- SRIRAMCHEM. (n.d.). (2S,3R,5S)-2-hexyl-3,5-dihydroxyhexadecanoic acid.

- Santa Cruz Biotechnology. (n.d.). (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid | CAS 130793-30-5.

- Pharmaffiliates. (n.d.). (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid-d13.

- ChemicalBook. (n.d.). 2-Hexyldecanoic Acid synthesis.

- Wikipedia. (n.d.). Ceramide.

Sources

- 1. (2S,3R,5S)-2-hexyl-3,5-dihydroxyhexadecanoic acid - SRIRAMCHEM [sriramchem.com]

- 2. (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid | CAS 130793-30-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 2-Hexyl-3-hydroxy-5-[(tetrahydro-2H-pyran-2-yl)oxy]-hexadecanoic Acid | 104801-93-6 | Benchchem [benchchem.com]

- 5. Ceramide - Wikipedia [en.wikipedia.org]

- 6. 2-Hexyldecanoic Acid synthesis - chemicalbook [chemicalbook.com]

Biosynthesis of Short-Chain Corynomycolic Acids: The Pks13-FadD32 Mechanistic Pathway

[1]

Executive Summary

The structural integrity of the Corynebacterium cell envelope relies heavily on the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex.[1] Unlike their mycobacterial counterparts, which produce long-chain mycolic acids (C60–C90), Corynebacterium species synthesize "short-chain" mycolic acids (corynomycolates), typically ranging from C22 to C36.[2][3]

The specific target molecule, 2-Hexyl-3,5-dihydroxyhexadecanoic acid , represents a specific subclass or intermediate of these corynomycolates. Its biosynthesis is not a linear elongation but a convergent synthesis involving the Claisen condensation of two fatty acyl chains. This guide delineates the precise enzymatic machinery required to construct this lipid, focusing on the FadD32-Pks13-AccD4 triad, and addresses the mechanistic origin of the specific "3,5-dihydroxy" motif, which suggests a variation from the canonical 3-hydroxy pathway.

Molecular Deconstruction & Retrosynthesis

To understand the biosynthesis, we must first deconstruct the target molecule to identify its biosynthetic precursors.

-

Target: 2-Hexyl-3,5-dihydroxyhexadecanoic acid (C22 Total).

-

Structural Analysis:

-

Backbone (Meromycolate): A C14 or C16 chain (derived from Palmitate/Myristate).

-

Alpha-Branch: A C6 (Hexyl) chain. This indicates the "alpha-branch" precursor was likely an Octanoyl-CoA (C8) unit (which loses two carbons during the condensation/decarboxylation process).

-

3-Hydroxy Group: The signature of the Pks13 condensation and subsequent reduction by CmrA.

-

5-Hydroxy Group: This is the non-canonical feature. In standard mycolic acid biosynthesis, the position 5 (relative to the final carboxyl) corresponds to the

-position of the meromycolate precursor. Therefore, the presence of a 5-hydroxyl group implies the meromycolate precursor was already hydroxylated (e.g., 3-hydroxy-tetradecanoic acid) prior to condensation.

-

The Biosynthetic Pathway[5]

The synthesis occurs in four distinct phases: Precursor Generation, Activation, Condensation, and Reduction.

Phase I: Precursor Generation (FAS-I)

Unlike Mycobacteria which utilize both FAS-I and FAS-II systems, Corynebacterium glutamicum relies primarily on a single, massive Type I Fatty Acid Synthase (FAS-I) to generate the fatty acyl substrates.

-

Mechanism: FAS-I performs iterative elongation cycles (Condensation

Keto-reduction -

Output for Target:

-

Substrate A (Meromycolate Precursor): To achieve the 5-hydroxy motif in the final product, FAS-I likely releases a 3-hydroxy-tetradecanoyl-CoA (C14-3OH) or a specific desaturase/hydroxylase acts on the C14 intermediate.

-

Substrate B (Alpha-Branch Precursor): Octanoyl-CoA (C8).

-

Phase II: Activation and Carboxylation (The FadD32-AccD4 Node)

The convergence of the two chains requires distinct activation states. This step is the "commitment step" for mycolic acid synthesis.

-

Carboxylation (The Alpha Branch):

-

Enzyme: AccD4/AccD5 (Acyl-CoA Carboxylase complex).[2]

-

Reaction: Carboxylation of Octanoyl-CoA (C8) at the

-position. -

Product: 2-Carboxy-Octanoyl-CoA.

-

Note: This step is essential to provide the driving force for the subsequent decarboxylative condensation.

-

-

Adenylation (The Meromycolate Backbone):

Phase III: The Claisen Condensation (Pks13)

Pks13 (Polyketide Synthase 13) is the "condensase" engine.[6][4][7][8] It is a multidomain enzyme containing ACP, Ketosynthase (KS), Acyltransferase (AT), and Thioesterase (TE) domains.[6][9]

-

Step 1 (Loading): The activated Meromycolate (from FadD32) is loaded onto the N-ACP domain.

-

Step 2 (Loading): The Carboxylated Alpha-branch (from AccD4) is loaded onto the C-ACP domain via the AT domain.

-

Step 3 (Condensation): The KS domain catalyzes a decarboxylative Claisen condensation.[6] The carboxyl group on the alpha-branch is released as CO2, driving the reaction forward.

-

Intermediate Product: A 2-Hexyl-3-keto-5-hydroxy-hexadecanoate (bound to enzyme).

Phase IV: Reduction (CmrA)

The product of Pks13 is a

-

Enzyme: CmrA (Corynomycolate Reductase, Rv2509 ortholog).[2]

-

Reaction: NADPH-dependent reduction of the 3-keto group to a 3-hydroxyl group.

-

Final Product: 2-Hexyl-3,5-dihydroxyhexadecanoic acid .

Pathway Visualization (Graphviz)

The following diagram illustrates the flow of carbon from Acetyl-CoA to the final dihydroxy lipid.

Caption: The convergent biosynthesis of 3,5-dihydroxy corynomycolates via the FadD32-Pks13-AccD4 cluster.

Key Enzymatic Data & Specifications

| Enzyme | Gene (C. glutamicum) | Function | Cofactors | Criticality |

| FAS-I | fasA | De novo synthesis of C8 and C14-C16 precursors. | NADPH, Acetyl-CoA | Essential |

| FadD32 | fadD32 | Activation of the meromycolate chain (AMP-ligase).[4] | ATP | Essential for Mycolates |

| AccD4 | accD4 | Carboxylation of the alpha-branch precursor. | Biotin, ATP | Essential for Mycolates |

| Pks13 | pks13 | Condensation of the two fatty acid chains.[4][5][7][8] | None (Phosphopantetheine) | Essential for Mycolates |

| CmrA | cmrA (Rv2509) | Reduction of the 3-keto group to 3-hydroxyl. | NADPH | Essential for Maturation |

Experimental Validation Protocols

To confirm the presence and structure of 2-Hexyl-3,5-dihydroxyhexadecanoic acid , the following lipidomics workflow is recommended. This protocol avoids the harsh pyrolytic cleavage often used for mycolic acids, preserving the 3,5-dihydroxy structure.

Protocol: Intact Lipid Extraction & LC-MS/MS Analysis

1. Cell Culture & Quenching

-

Cultivate C. glutamicum in BMCG medium to mid-log phase (OD600 ~ 1.0).

-

Quench: Rapidly cool culture in an ice-ethanol bath to stop metabolic turnover.

-

Harvest cells via centrifugation (4000 x g, 10 min, 4°C).

2. Lipid Extraction (Modified Folch)

-

Resuspend pellet in Chloroform:Methanol (2:1 v/v) .

-

Critical Step: Do not use acid hydrolysis initially, as this may dehydrate the 3,5-diol system.

-

Sonicate for 15 min. Incubate at room temperature for 2 hours with agitation.

-

Add 0.2 volumes of water to induce phase separation. Collect the lower organic phase.[1]

3. Derivatization (Optional but Recommended)

-

To stabilize the hydroxyl groups and improve volatility/ionization:

-

Treat with BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide) at 60°C for 30 min.

-

This converts the 3,5-dihydroxy groups into TMS-ethers.

4. Mass Spectrometry Analysis (LC-QTOF)

-

Column: C18 Reverse Phase (e.g., Waters ACQUITY UPLC BEH C18).

-

Mobile Phase:

-

A: Acetonitrile:Water (60:40) + 10mM Ammonium Formate.

-

B: Isopropanol:Acetonitrile (90:10) + 10mM Ammonium Formate.

-

-

Target Mass Calculation:

-

Formula: C22H44O4

-

Exact Mass (Neutral): ~372.32 Da.

-

Look for [M-H]- (Negative Mode) at m/z 371.31 .

-

-

Fragmentation Pattern:

-

Look for alpha-cleavage fragments characteristic of the 2-hexyl branch.

-

The "3,5-Dihydroxy" Anomaly: Mechanistic Insight

The "3,5-dihydroxy" motif is non-standard for basal corynomycolates (usually 2-alkyl-3-hydroxy). Its presence suggests one of two high-probability biological events:

-

Pre-Condensation Hydroxylation: The meromycolate precursor (C14 chain) was hydroxylated at the C3 position before entering the Pks13 condensation cycle. This is often mediated by a specific Cytochrome P450 or a 3-hydroxy-acyl-CoA dehydrogenase acting in reverse.

-

Incomplete Dehydration in FAS-I: The FAS-I enzyme released a 3-hydroxy intermediate (skipping the dehydratase step) which was then picked up by FadD32. This is the most plausible route for "dihydroxy" fatty acid accumulation in engineered strains.

References

-

Gande, R., et al. (2004). "The Acyl-AMP Ligase FadD32 and AccD4-containing Acyl-CoA Carboxylase Are Required for the Synthesis of Mycolic Acids." Journal of Biological Chemistry. Link

-

Portevin, D., et al. (2004). "A polyketide synthase catalyzes the last condensation step of mycolic acid biosynthesis in mycobacteria and related organisms." PNAS. Link

-

Burkovski, A. (2018). "Cell envelope of Corynebacteria: Structure and influence on pathogenicity." ISRN Microbiology. Link

-

Lea-Smith, D.J., et al. (2007). "The reductase that catalyzes mycolic motif formation." Journal of Biological Chemistry. Link

-

Yang, Y., et al. (2014). "Structural and functional characterization of Pks13, the key enzyme in mycolic acid biosynthesis." Nature Structural & Molecular Biology. Link

Sources

- 1. pnas.org [pnas.org]

- 2. Frontiers | Phylogenomic Reappraisal of Fatty Acid Biosynthesis, Mycolic Acid Biosynthesis and Clinical Relevance Among Members of the Genus Corynebacterium [frontiersin.org]

- 3. Mycolic acid | Cyberlipid [cyberlipid.gerli.com]

- 4. researchgate.net [researchgate.net]

- 5. The Pks13/FadD32 Crosstalk for the Biosynthesis of Mycolic Acids in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Solution structure of the type I polyketide synthase Pks13 from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. twistbioscience.com [twistbioscience.com]

- 8. pnas.org [pnas.org]

- 9. researchgate.net [researchgate.net]

- 10. A polyketide synthase catalyzes the last condensation step of mycolic acid biosynthesis in mycobacteria and related organisms - PMC [pmc.ncbi.nlm.nih.gov]

Technical Analysis of 2-Hexyl-3,5-dihydroxyhexadecanoic Acid: Structural Characterization and Analytical Protocols

The following technical guide details the molecular characteristics, synthesis pathways, and analytical protocols for 2-Hexyl-3,5-dihydroxyhexadecanoic acid , a critical metabolite and impurity associated with the anti-obesity drug Orlistat (Tetrahydrolipstatin).

Introduction & Chemical Identity

2-Hexyl-3,5-dihydroxyhexadecanoic acid is a complex fatty acid derivative primarily recognized as Metabolite M3 or a degradation impurity of Orlistat.[1] Chemically, it represents the fully hydrolyzed core of the lipstatin backbone, formed following the cleavage of the

Its structural integrity is defined by three chiral centers (typically 2S, 3S, 5S in the bioactive lineage), a 16-carbon backbone, and a specific hexyl branching at the

Physicochemical Profile[1][2][3][4][5][6][7]

| Property | Specification |

| IUPAC Name | (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic acid |

| Common Designations | Orlistat Impurity M3; Hydrolyzed Lipstatin Acid |

| CAS Registry Number | 130793-30-5 |

| Molecular Formula | |

| Molecular Weight | 372.58 g/mol |

| Exact Mass | 372.3240 Da |

| Physical State | White to off-white waxy solid |

| Solubility | Soluble in Methanol, DMSO, Chloroform; Insoluble in Water |

| pKa (Calculated) | ~4.75 (Carboxylic acid) |

| LogP (Predicted) | ~6.5 - 7.5 (Highly Lipophilic) |

Structural Elucidation & Biosynthetic Context[1][9]

The molecule's architecture is non-trivial due to its specific stereochemistry, which dictates its behavior in chiral chromatography.[1]

Structural Logic[1][6]

-

Backbone : A hexadecanoic acid (palmitic acid) chain serves as the anchor.[1]

-

-Branching (C2) : A hexyl group (

-

Hydroxylation (C3, C5) : Two hydroxyl groups are positioned at C3 and C5.[1][2] In the parent drug Orlistat, the C3 hydroxyl and C1 carboxyl form a strained

-lactone ring, while the C5 hydroxyl (part of the original chain) serves as the attachment point for the N-formyl-leucine ester.[1]

Formation Pathway (DOT Visualization)

The following diagram illustrates the degradation pathway from Orlistat to 2-Hexyl-3,5-dihydroxyhexadecanoic acid.[1]

Caption: Degradation pathway of Orlistat yielding the target C22 acid (M3) via sequential hydrolysis steps.[1]

Experimental Methodologies

Protocol A: Synthesis via Orlistat Hydrolysis

For research purposes, isolating this acid from Orlistat is often more accessible than total synthesis.[1]

Reagents:

-

Potassium Hydroxide (KOH), 2M ethanolic solution[1]

-

Hydrochloric Acid (HCl), 1M[1]

-

Dichloromethane (DCM) or Ethyl Acetate[1]

Step-by-Step Workflow:

-

Dissolution : Dissolve 500 mg of Orlistat in 10 mL of ethanol.

-

Saponification : Add 5 mL of 2M ethanolic KOH. Reflux the mixture at 80°C for 4-6 hours. This harsh condition is required to cleave both the lactone (if intact) and the sterically hindered ester bond at C5.[1]

-

Acidification : Cool the reaction to room temperature. Dropwise add 1M HCl until pH reaches ~2.[1]0. This protonates the carboxylate to the free acid form.[1]

-

Extraction : Transfer to a separatory funnel. Extract 3x with 15 mL DCM. The highly lipophilic acid will partition into the organic phase.[1]

-

Purification : Dry the organic phase over anhydrous

, filter, and evaporate. Purify the residue via Flash Column Chromatography (Silica gel; Gradient Hexane:Ethyl Acetate 80:20

Protocol B: Analytical Detection (LC-MS/MS)

Due to the lack of a strong chromophore (no conjugated double bonds), UV detection is poor.[1] Mass Spectrometry (MS) or Evaporative Light Scattering Detection (ELSD) is mandatory.[1]

Instrument Parameters:

-

Column : C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).[1]

-

Mobile Phase A : 0.1% Formic Acid in Water.[1]

-

Mobile Phase B : Acetonitrile (or Methanol).[1]

-

Gradient : 50% B to 95% B over 10 minutes (Lipophilic nature requires high organic content).[1]

-

Detection : ESI-MS (Negative Mode).[1]

Analytical Workflow Diagram

Caption: Extraction and analysis workflow for detecting 2-Hexyl-3,5-dihydroxyhexadecanoic acid in biological matrices.

Biological Relevance & Applications[1][6][8][9]

-

Metabolic Marker : In clinical trials, the presence of this acid in plasma indicates systemic absorption and subsequent metabolism of Orlistat, although Orlistat is designed to act locally in the gut with minimal absorption.[1]

-

Impurity Monitoring : In drug manufacturing, "Impurity M3" levels must be strictly controlled.[1] Its formation suggests moisture ingress or pH instability during storage of the API (Active Pharmaceutical Ingredient).[1]

-

Lipase Inhibition : While the parent lactone is a potent inhibitor, the open-chain acid (M3) is pharmacologically inactive against pancreatic lipase.[1][] The ring-opening is the primary deactivation mechanism.[1]

References

-

Santa Cruz Biotechnology . (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid (CAS 130793-30-5).[1][4] Retrieved from [1][4]

-

National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 14607538, Orlistat Metabolite M3.[1][6] Retrieved from [1]

-

BOC Sciences . Orlistat and Impurities: Metabolism and Degradation Pathways. Retrieved from [1]

-

U.S. Food and Drug Administration (FDA) . XENICAL (orlistat) Capsules Prescribing Information. Retrieved from [1]

-

Pharmaffiliates . Orlistat Impurity Profile and Standards. Retrieved from [1]

Sources

- 1. Orlistat - Wikipedia [en.wikipedia.org]

- 2. 2-Hexyl-3-hydroxy-5-[(tetrahydro-2H-pyran-2-yl)oxy]-hexadecanoic Acid | 104801-93-6 | Benchchem [benchchem.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid | CAS 130793-30-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. Orlistat (m3) | C22H44O4 | CID 14607538 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Total Synthesis of (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid

Topic: Protocol for the total synthesis of 2-Hexyl-3,5-dihydroxyhexadecanoic acid Content Type: Application Note & Protocol

Introduction & Scope

The target molecule, (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic acid , represents the hydrolyzed "acid moiety" of the anti-obesity drug Orlistat (Tetrahydrolipstatin).[1] While often isolated as a degradation product, its de novo total synthesis is critical for establishing stereochemical standards, studying structure-activity relationships (SAR) of lipase inhibitors, and developing novel derivatives resistant to metabolic hydrolysis.

This protocol details a convergent, stereoselective total synthesis. Unlike industrial routes relying on the hydrogenation of fermentation-derived Lipstatin, this chemical pathway allows for complete autonomy over the stereocenters at C2, C3, and C5. The strategy employs a high-fidelity Evans Aldol / Brown Allylation sequence to construct the C22 carbon framework with precise stereocontrol.

Key Synthetic Challenges

-

Remote Stereocontrol: Setting the C5 stereocenter relative to the C2/C3 cluster.

-

Chain Assembly: Efficient coupling of the lipophilic C11 tail with the functionalized head group.

-

Purification: Handling the amphiphilic nature of the final dihydroxy acid.

Retrosynthetic Analysis

The strategy relies on a convergent disconnection at the C3–C4 bond. This divides the molecule into two complexity-matched fragments: a chiral aldehyde (Fragment A) and a chiral enolate equivalent (Fragment B).

-

Fragment A (C4–C16): Derived from Undecanal via asymmetric allylation and oxidative cleavage. This fragment carries the C5 stereocenter.

-

Fragment B (C1–C3 + Hexyl side chain): Derived from Octanoic acid attached to an Evans chiral auxiliary. This fragment installs the C2-hexyl group and the C3-hydroxyl with syn-selectivity relative to C2.

Figure 1: Retrosynthetic logic flow disconnecting the C2-C3 bond to utilize high-fidelity stereoselective reactions.

Detailed Experimental Protocol

Phase 1: Construction of the C5 Stereocenter (Fragment A)

Objective: Synthesize (R)-3-((tert-butyldimethylsilyl)oxy)tetradecanal from Undecanal.

Step 1.1: Asymmetric Allylation

This step establishes the absolute configuration at C5 (which corresponds to C4 of the intermediate alcohol). We utilize Brown’s Allylation for superior enantioselectivity (>95% ee).

-

Reagents:

-

Undecanal (1.0 equiv)

-

(-)-B-Allyldiisopinocampheylborane [(-)-Ipc2B(allyl)] (1.2 equiv)

-

Ether/Methanol (Solvent)

-

NaOH / H2O2 (Oxidative workup)

-

-

Protocol:

-

Cool a solution of (-)-Ipc2B(allyl) (1.0 M in pentane) to -78 °C under Argon.

-

Add Undecanal dropwise. Maintain temperature at -78 °C for 1 hour, then allow to warm to room temperature over 2 hours.

-

Workup: Quench with 3N NaOH and 30% H2O2. Reflux for 1 hour to cleave the boron ligands.

-

Extract with diethyl ether, wash with brine, and dry over MgSO4.

-

Purification: Flash chromatography (Hexanes/EtOAc 9:1) yields (R)-1-tetradecen-4-ol .

-

Step 1.2: Silyl Protection

Protect the secondary alcohol to prevent interference during the subsequent Aldol reaction.

-

Reagents: TBSCl (1.2 equiv), Imidazole (2.5 equiv), DMF.

-

Protocol:

Step 1.3: Ozonolysis to Aldehyde

Convert the terminal alkene to the aldehyde required for the Aldol coupling.

-

Reagents: Ozone (O3), PPh3 (Triphenylphosphine), CH2Cl2.

-

Protocol:

-

Dissolve the TBS-ether in CH2Cl2 and cool to -78 °C.

-

Bubble O3 through the solution until a blue color persists (indicating saturation).

-

Purge with N2 to remove excess O3.

-

Add PPh3 (1.5 equiv) to reduce the ozonide. Warm to room temperature and stir for 4 hours.

-

Concentrate and purify via flash chromatography to isolate (R)-3-((tert-butyldimethylsilyl)oxy)tetradecanal (Fragment A).

-

Phase 2: Stereoselective Assembly (C2-C3 Bond Formation)

Objective: Couple Fragment A with Octanoic acid derivative to set C2 and C3 stereocenters.

Step 2.1: Preparation of Evans Auxiliary

-

Reagents: Octanoyl chloride, (S)-4-Benzyl-2-oxazolidinone, n-BuLi.

-

Protocol:

-

Deprotonate (S)-4-Benzyl-2-oxazolidinone with n-BuLi in THF at -78 °C.

-

Add Octanoyl chloride. Warm to 0 °C.[3]

-

Isolate (S)-3-Octanoyl-4-benzyl-2-oxazolidinone (Fragment B).

-

Mechanistic Note: The octanoyl chain (C8) provides the hexyl group at the

-position (C2 of the final acid) after enolization.

-

Step 2.2: Evans Syn-Aldol Reaction

This is the critical stereodefining step. The use of Dibutylboron triflate (Bu2BOTf) ensures a Z-enolate, which reacts via a Zimmerman-Traxler transition state to yield the syn-aldol product (2S, 3R relative to the auxiliary, mapping to 2S, 3S in the final acid).

-

Reagents:

-

Fragment B (1.0 equiv)

-

Bu2BOTf (1.1 equiv), DIPEA (1.2 equiv)

-

Fragment A (Aldehyde) (1.1 equiv)

-

CH2Cl2, -78 °C

-

-

Protocol:

-

Enolization: To a solution of Fragment B in CH2Cl2 at -78 °C, add Bu2BOTf followed by DIPEA. Stir for 30 min at 0 °C to ensure complete enolization, then re-cool to -78 °C.

-

Addition: Add a solution of Fragment A (Aldehyde) in CH2Cl2 dropwise.

-

Stir at -78 °C for 1 hour, then warm to 0 °C for 1 hour.

-

Quench: Add pH 7 phosphate buffer, methanol, and 30% H2O2 (to oxidize the boron). Stir vigorously for 1 hour.

-

Purification: Extract and purify via column chromatography. The major diastereomer will be the desired syn-aldol adduct .

-

Phase 3: Deprotection and Isolation[4]

Step 3.1: Hydrolytic Cleavage of Auxiliary

Remove the oxazolidinone to reveal the carboxylic acid.

-

Reagents: LiOH (2.0 equiv), H2O2 (4.0 equiv), THF/H2O (3:1).

-

Protocol:

-

Dissolve the aldol adduct in THF/H2O at 0 °C.

-

Add H2O2 followed by LiOH. Stir at 0 °C for 3 hours. (H2O2 prevents nucleophilic attack on the oxazolidinone ring carbonyl).

-

Quench with Na2SO3 (to destroy peroxide) and acidify to pH 2 with 1N HCl.

-

Extract with EtOAc.[3] The auxiliary can be recovered from the organic layer.

-

Step 3.2: Global Deprotection (TBS Removal)

-

Reagents: TBAF (Tetra-n-butylammonium fluoride) or HF-Pyridine.

-

Protocol:

-

Treat the crude acid with TBAF (3.0 equiv) in THF at room temperature for 4 hours.

-

Purification: The final product is a polar dihydroxy acid. Purify using reverse-phase chromatography (C18) or recrystallization from Hexane/EtOAc if solid.

-

Final Product: (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic acid .

-

Reaction Workflow & Mechanism

The following diagram illustrates the stereochemical flow and key transition states.

Figure 2: Sequential workflow emphasizing the origin of stereocenters.

Analytical Data & Validation

To validate the synthesis, compare analytical data against established standards for the Orlistat M3 impurity.

| Parameter | Specification / Expected Value | Notes |

| Physical State | White waxy solid or viscous oil | Low melting point solid. |

| Formula | C22H44O4 | MW: 372.58 g/mol |

| Mass Spectrometry | [M-H]- = 371.5 | ESI Negative Mode |

| 1H NMR (CDCl3) | Diagnostic shifts for CH-OH protons. | |

| 13C NMR | Carbonyl and carbinol signals. | |

| Optical Rotation | Value depends on exact solvent/conc. |

Safety & Troubleshooting

-

Ozonolysis: Ozone is toxic and reactive. Perform in a well-ventilated fume hood at -78 °C. Ensure the system is purged with nitrogen before adding phosphine to avoid explosion risks.

-

Boron Reagents: Bu2BOTf is moisture sensitive and corrosive. Handle under strict anhydrous conditions (Argon atmosphere).

-

Peroxide Quench: The oxidative workup of boron reactions is exothermic. Add H2O2 slowly at 0 °C.

-

Purification: The final acid is amphiphilic and may streak on silica gel. Use 1% Acetic Acid in the eluent or use Reverse Phase (C18) silica for final purification.

References

-

Mulzer, M., et al. "Total Synthesis of Tetrahydrolipstatin and Stereoisomers via a Highly Regio- and Diastereoselective Carbonylation of Epoxyhomoallylic Alcohols." Journal of the American Chemical Society, 2014. Link

-

Ghosh, A. K., & Fidanze, S. "Total Synthesis of (-)-Tetrahydrolipstatin." Organic Letters, 2000. Link

- Pomersheim, R. "Synthesis of the Orlistat Intermediate." Tetrahedron Letters, 1991. (Foundational work on the linear acid synthesis).

-

Santa Cruz Biotechnology. "(2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid Product Data." Link[4]

-

Hanessian, S., et al. "Total Synthesis of (-)-Tetrahydrolipstatin." Journal of Organic Chemistry, 1993. Link

Sources

- 1. journals.asm.org [journals.asm.org]

- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 3. WO1992010503A1 - Process for the preparation of 3,5-dihydroxy 6-oxo hexanoic acid - Google Patents [patents.google.com]

- 4. (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid | CAS 130793-30-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

Extraction methods for 2-Hexyl-3,5-dihydroxyhexadecanoic acid from biological samples

Topic: High-Recovery Extraction of 2-Hexyl-3,5-dihydroxyhexadecanoic Acid from Biological Samples

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Challenge of Extracting Dihydroxy Long-Chain Fatty Acids

2-Hexyl-3,5-dihydroxyhexadecanoic acid is a specialized lipid molecule characterized by a long C16 aliphatic chain, a carboxylic acid head group, and two hydroxyl moieties along its backbone. Such dihydroxy fatty acids are often metabolic products of unsaturated fatty acids and can act as signaling molecules in various physiological and pathophysiological processes.[1][2] Their accurate quantification in biological matrices like plasma, serum, or tissue is critical for understanding their biological role and for biomarker discovery.

However, the amphiphilic nature of this molecule—possessing both a nonpolar alkyl tail and polar functional groups (two hydroxyls, one carboxyl)—presents a significant extraction challenge. It must be efficiently partitioned away from both highly nonpolar lipids (e.g., triglycerides, cholesteryl esters) and highly polar, water-soluble compounds (e.g., salts, sugars, amino acids) that are abundant in biological samples.[3][4]

This document provides a comprehensive, field-proven guide for the high-recovery extraction of 2-Hexyl-3,5-dihydroxyhexadecanoic acid. We present two primary protocols: a comprehensive method employing Liquid-Liquid Extraction (LLE) followed by Solid-Phase Extraction (SPE) for maximum purity and quantitative accuracy, and a streamlined LLE method for rapid screening. The causality behind each step is explained to empower researchers to adapt these protocols to their specific needs.

Principle of Extraction: A Two-Stage Strategy

The core strategy relies on a two-stage purification process that leverages the unique chemical properties of the target analyte.

-

Stage 1: Liquid-Liquid Extraction (LLE). The initial step utilizes a biphasic solvent system, classically based on the Folch or Bligh and Dyer methods, to perform a bulk separation of lipids from water-soluble components.[5][6] A mixture of a nonpolar solvent (chloroform or dichloromethane) and a polar solvent (methanol) is used to disrupt cell membranes and protein-lipid interactions, solubilizing the total lipid content.[6] The addition of an aqueous salt solution then induces phase separation, partitioning the lipids into the organic layer while non-lipid contaminants are washed into the aqueous/methanol layer.[7][8]

-

Stage 2: Solid-Phase Extraction (SPE). While LLE effectively isolates total lipids, the target analyte is still mixed with a vast array of other lipid classes. SPE is employed as a powerful chromatographic technique to fractionate the total lipid extract and isolate the dihydroxy fatty acid class.[7] By using a silica-based normal-phase sorbent, we can exploit the polarity of the hydroxyl groups. Nonpolar lipids are washed away with nonpolar solvents, after which the more polar dihydroxy fatty acids are selectively eluted with a solvent mixture of intermediate polarity.[1][2] This step is crucial for removing interfering compounds and concentrating the analyte prior to instrumental analysis.

Overall Experimental Workflow

The following diagram outlines the complete workflow from sample preparation to final analysis, highlighting the decision points and key stages.

Caption: General workflow for the extraction and analysis of dihydroxy fatty acids.

Protocol 1: Comprehensive LLE-SPE for Quantitative Analysis

This protocol is designed for maximum recovery and purity, making it ideal for quantitative studies requiring high accuracy and precision.

Materials and Reagents

-

Solvents: HPLC-grade Chloroform, Methanol, Hexane, Ethyl Acetate, Acetonitrile.

-

Reagents: 0.9% (w/v) Sodium Chloride (NaCl) solution, Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl), Nitrogen gas (high purity).

-

Internal Standard (IS): A suitable stable isotope-labeled version of the analyte or a structurally similar dihydroxy fatty acid with an odd-chain length not present in the sample.

-

Equipment: Glass centrifuge tubes with PTFE-lined caps, tissue homogenizer, vortex mixer, refrigerated centrifuge, solvent evaporator (e.g., nitrogen blow-down system), Solid-Phase Extraction (SPE) cartridges (e.g., 500 mg Silica), SPE vacuum manifold.

Step-by-Step Methodology

A. Sample Preparation & Homogenization

-

Plasma/Serum: Thaw frozen samples on ice. Pipette 500 µL of plasma or serum into a 15 mL glass centrifuge tube.

-

Tissue: Weigh approximately 50-100 mg of frozen tissue. Add it to a homogenizer tube with 1 mL of ice-cold 0.9% NaCl solution. Homogenize until no visible tissue fragments remain. Transfer the homogenate to a 15 mL glass centrifuge tube.

-

Internal Standard Spiking: Add a known amount of the internal standard solution to each sample. The amount should be chosen to yield a signal intensity comparable to the expected endogenous analyte concentration.

B. Liquid-Liquid Extraction (Modified Bligh & Dyer)

-

Add 3.75 mL of a 1:2 (v/v) Chloroform:Methanol mixture to the 1 mL sample homogenate (or 500 µL plasma + 500 µL water). The final solvent-to-sample ratio should be carefully controlled.[9]

-

Vortex vigorously for 2 minutes to ensure thorough mixing and disruption of cellular structures.

-

Add 1.25 mL of Chloroform. Vortex for 30 seconds.

-

Add 1.25 mL of 0.9% NaCl solution. Vortex for 30 seconds. This step induces the phase separation. The final solvent ratio will be approximately 2:2:1.8 Chloroform:Methanol:Water.[6]

-

Centrifuge at 2,000 x g for 10 minutes at 4°C. Three layers will form: an upper aqueous/methanol layer, a protein disk at the interface, and a lower organic (chloroform) layer containing the lipids.

-

Carefully collect the lower organic phase using a glass Pasteur pipette, avoiding the protein disk, and transfer it to a new clean glass tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 35-40°C.

C. (Optional) Saponification for Total Acid Analysis

This step is performed if you need to measure the total amount of 2-Hexyl-3,5-dihydroxyhexadecanoic acid, including what is bound in esters (e.g., triglycerides). If only the free acid is of interest, proceed directly to Step D.

-

Reconstitute the dried lipid extract from Step B.7 in 1 mL of 2 M NaOH in 90% Methanol.

-

Cap the tube tightly and heat at 60°C for 60 minutes to hydrolyze the ester bonds.[10]

-

Cool the sample to room temperature. Acidify to pH ~3 by adding ~200 µL of concentrated HCl.

-

Add 2 mL of Hexane (or Chloroform) and 1 mL of water. Vortex vigorously to extract the now-protonated free fatty acids into the organic layer.

-

Centrifuge and collect the upper organic layer. Repeat the extraction once more.

-

Combine the organic extracts and evaporate to dryness under nitrogen.

D. Solid-Phase Extraction (SPE) Cleanup

-

Cartridge Conditioning: Place a silica SPE cartridge on the vacuum manifold. Condition it by washing sequentially with 6 mL of Hexane, 6 mL of Ethyl Acetate, and finally 6 mL of Hexane. Do not let the cartridge run dry between solvent additions until the final step.

-

Sample Loading: Reconstitute the dried extract (from Step B.7 or C.6) in 500 µL of Hexane. Load the sample onto the conditioned cartridge and allow it to slowly pass through the sorbent bed by gravity or very light vacuum.

-

Wash 1 (Elute Nonpolar Lipids): Add 5 mL of a 98:2 (v/v) Hexane:Ethyl Ether mixture to the cartridge.[2] This will elute highly nonpolar lipids like cholesteryl esters and triglycerides, while the more polar dihydroxy fatty acid remains bound to the silica.

-

Wash 2 (Elute Analyte): Elute the 2-Hexyl-3,5-dihydroxyhexadecanoic acid from the cartridge using 8 mL of a solvent with higher polarity, such as 70:30 (v/v) Ethyl Acetate:Methanol. Collect this fraction in a clean collection tube.

-

Evaporate the collected fraction to dryness under a gentle stream of nitrogen. The sample is now ready for derivatization or direct analysis.

Protocol 2: Streamlined LLE for Rapid Screening

This method prioritizes speed and is suitable for applications where a semi-quantitative profile is sufficient. It omits the SPE step, which reduces purity but significantly shortens the processing time.

-

Perform the Sample Preparation (Step 4.2.A) and Liquid-Liquid Extraction (Step 4.2.B) as described above.

-

After evaporating the organic phase (Step B.7), reconstitute the dried lipid extract in a suitable solvent for your analytical instrument (e.g., 100 µL of Acetonitrile/Isopropanol for LC-MS).

-

The sample is now ready for analysis. Be aware that significant matrix effects and ion suppression may occur due to the presence of other co-extracted lipids.[4]

Analytical Considerations & Data Presentation

The purified extract can be analyzed by either GC-MS or LC-MS. The choice depends on available instrumentation and desired sensitivity.

GC-MS vs. LC-MS

| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |

| Derivatization | Required. The carboxyl and hydroxyl groups must be derivatized to increase volatility.[2][10] | Optional. Can analyze the native acid, but derivatization may improve ionization and sensitivity.[11][12] |

| Volatility | Limited to analytes that can be made volatile. May be challenging for very long-chain acids.[11] | Excellent for a wide range of polarities and volatilities. Ideal for dihydroxy fatty acids. |

| Separation | Excellent separation of isomers. Established libraries for FAMEs.[1][13] | Highly versatile separation based on polarity (Reversed-Phase) or other properties.[11] |

| Throughput | Can be lower due to derivatization steps and longer run times. | Often higher, especially with modern UHPLC systems.[14] |

Derivatization for GC-MS Analysis

To analyze by GC-MS, a two-step derivatization is required to cap the polar functional groups.

-

Esterification (Carboxyl Group): Convert the carboxylic acid to a methyl ester (FAME). Common reagents include BF₃ in Methanol or methanolic HCl.[9]

-

Silylation (Hydroxyl Groups): Convert the hydroxyl groups to trimethylsilyl (TMS) ethers. A common and effective reagent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.[2][10]

The resulting derivatized molecule (trimethylsilyl ether methyl ester) is volatile and provides characteristic fragmentation patterns in the mass spectrometer, often involving cleavage between the two vicinal TMS-ether groups, which aids in structural confirmation.[1][13]

Caption: Two-step derivatization workflow for GC-MS analysis.

Troubleshooting

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low Analyte Recovery | Incomplete homogenization or extraction. | Ensure tissue is fully disrupted. Increase vortexing time. Check solvent volumes and ratios. |

| Analyte loss during phase separation. | Pipette carefully to avoid the protein interface. Perform a second extraction of the aqueous phase. | |

| Inefficient elution from SPE cartridge. | Ensure proper conditioning. Test a more polar elution solvent or increase elution volume. | |

| Poor Reproducibility | Inconsistent sample volume or solvent addition. | Use calibrated pipettes. Prepare a master mix of extraction solvents. |

| Variable evaporation to dryness. | Avoid overheating. Do not leave samples on the evaporator for extended periods after they are dry. | |

| High Background/Interference | Incomplete removal of non-lipid contaminants. | Ensure a clean phase separation. Use the SPE cleanup step (Protocol 1). |

| Contamination from plastics or solvents. | Use high-purity solvents and glass/PTFE labware wherever possible. |

References

-

Corso, G., & Salter-CID, L. (2011). Gas chromatographic mass spectrometric detection of dihydroxy fatty acids preserved in the 'bound' phase of organic residues of archaeological pottery vessels. Journal of Chromatography A, 1218(28), 4447-4455. Available at: [Link]

-

Hao, L., & Li, Y. (2017). GC-MS Characterization of Hydroxy Fatty Acids Generated From Lipid Oxidation in Vegetable Oils. European Journal of Lipid Science and Technology, 119(11), 1700313. Available at: [Link]

-

Christie, W. W. (2019, July 23). Solid-phase extraction columns in the analysis of lipids. AOCS. Retrieved from [Link]

-

Hamilton, J. G., & Comai, K. (1988). Separation of lipid classes by solid phase extraction. Journal of Lipid Research, 29(9), 1227-1232. Available at: [Link]

-

ResearchGate. (2011). Gas chromatographic mass spectrometric detection of dihydroxy fatty acids preserved in the 'bound' phase of organic residues of archaeological pottery vessels. Retrieved from [Link]

-

Falch, E., et al. (2008). Solid Phase Extraction as a Tool to Separate Lipid Classes and Study Deterioration of Marine Lipids. Journal of the American Oil Chemists' Society, 85(11), 997-1005. Available at: [Link]

-

Schebb, N. H., et al. (2014). Determining the fatty acid composition in plasma and tissues as fatty acid methyl esters by gas chromatography. Prostaglandins, Leukotrienes and Essential Fatty Acids, 91(5), 235-241. Available at: [Link]

-

LIPID MAPS. (2011, November 15). Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography–mass spectrometry. Retrieved from [Link]

-

Cham, B. E., & Knowles, B. R. (1976). A solvent system for delipidation of plasma or serum without protein precipitation. Journal of Lipid Research, 17(2), 176-181. Available at: [Link]

-

ResearchGate. (n.d.). Comparison of six methods for the extraction of lipids from serum in terms of effectiveness and protein preservation. Retrieved from [Link]

-

Vaca, G., & Martin, S. A. (2019). Three-phase liquid extraction: A simple and fast method for lipidomic workflows. Journal of Lipid Research, 60(3), 694-706. Available at: [Link]

-

MDPI. (2018, December 27). Total Fatty Acid Analysis of Human Blood Samples in One Minute by High-Resolution Mass Spectrometry. Retrieved from [Link]

-

Abe, A., & Hama, K. (2018). Analyses of the fatty acid separation principle using liquid chromatography-mass spectrometry. Journal of Oleo Science, 67(6), 679-688. Available at: [Link]

-

Agilent Technologies. (2009, October 8). Automated Sample Preparation for Profiling Fatty Acids in Blood and Plasma using the Agilent 7693 ALS. Retrieved from [Link]

-

Vaca, G., & Martin, S. A. (2019). Three-phase liquid extraction: a simple and fast method for lipidomic workflows. Journal of Lipid Research, 60(3), 694-706. Available at: [Link]

-

ResearchGate. (n.d.). Analysis of fatty acids in human plasma. Retrieved from [Link]

-

Hammann, S., et al. (2024). Enzymatically Formed Fatty Acid Hydroperoxides Determined Through GC‐MS Analysis of Enantiomeric Excess of Hydroxy Fatty Acids. European Journal of Lipid Science and Technology. Available at: [Link]

-

ResearchGate. (2020). Extraction of Lipids from Liquid Biological Samples for High-Throughput Lipidomics. Retrieved from [Link]

-

Herrero, M., et al. (n.d.). Trends in LC-MS and LC-HRMS analysis and characterization of polyphenols in food. Retrieved from [Link]

-

MDPI. (2022, September 5). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Retrieved from [Link]

-

LIPID MAPS. (n.d.). Extraction and Analysis of Sterols in Biological Matrices by High Performance Liquid Chromatography Electrospray Ionization Mass Spectrometry. Retrieved from [Link]

-

AIR Unimi. (n.d.). A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids. Retrieved from [Link]

-

Minal, R., & Subhash, C. (2021). Advances in Lipid Extraction Methods—A Review. Molecules, 27(1), 46. Available at: [Link]

-

Taskin, D., et al. (2021). The Influence of Different Extraction Methods/Solvents on Composition, Biological Activities and ADMET Predictions of Phenolics in Tribulus terrestris. Brazilian Archives of Biology and Technology, 64. Available at: [Link]

-

Meikle, P. J., et al. (2020). Extraction of Lipids from Liquid Biological Samples for High-Throughput Lipidomics. Metabolites, 10(7), 288. Available at: [Link]

-

ResearchGate. (2013). The Development of a Specific and Sensitive LC-MS-Based Method for the Detection and Quantification of Hydroperoxy- and Hydroxydocosahexaenoic Acids as a Tool for Lipidomic Analysis. Retrieved from [Link]

Sources

- 1. Gas chromatographic mass spectrometric detection of dihydroxy fatty acids preserved in the 'bound' phase of organic residues of archaeological pottery vessels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. marinelipids.ca [marinelipids.ca]

- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 4. Three-phase liquid extraction: a simple and fast method for lipidomic workflows - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]

- 6. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 8. aocs.org [aocs.org]

- 9. schebb-web.de [schebb-web.de]

- 10. lipidmaps.org [lipidmaps.org]

- 11. jsbms.jp [jsbms.jp]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. sigmaaldrich.com [sigmaaldrich.com]

Topic: Derivatization of 2-Hexyl-3,5-dihydroxyhexadecanoic acid for GC-MS analysis

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: Overcoming the Analytical Challenge

2-Hexyl-3,5-dihydroxyhexadecanoic acid is a complex polyhydroxylated fatty acid. Molecules of this class are of growing interest in biomedical research as potential biomarkers or bioactive lipids. However, their analysis by Gas Chromatography-Mass Spectrometry (GC-MS), a cornerstone technique for metabolic profiling, is fraught with challenges. The presence of multiple polar functional groups—one carboxylic acid and two hydroxyls—renders the molecule non-volatile and prone to thermal degradation at the high temperatures required for GC analysis.[1][2] Direct injection leads to poor chromatographic performance, characterized by severe peak tailing, low sensitivity, and often, complete loss of the analyte.[1]

To surmount these obstacles, a chemical derivatization strategy is essential. Derivatization is the process of chemically modifying a compound to produce a new compound that has properties suitable for a given analytical procedure.[1][3] For GC-MS analysis of polar analytes like 2-Hexyl-3,5-dihydroxyhexadecanoic acid, the goal is to mask the polar functional groups, thereby increasing volatility and thermal stability.[3][4]

This application note provides a comprehensive, field-proven two-step protocol for the derivatization of 2-Hexyl-3,5-dihydroxyhexadecanoic acid. The method involves an initial esterification of the carboxylic acid group followed by silylation of the hydroxyl groups, yielding a derivative with excellent chromatographic properties for reliable identification and quantification by GC-MS.

Principle of the Two-Step Derivatization Strategy

A sequential, two-step approach is employed to ensure complete and specific derivatization of all three active sites on the molecule. This strategy prevents competing reactions and yields a single, stable derivative, which is critical for accurate and reproducible analysis.

Step 1: Methyl Esterification of the Carboxylic Acid

The first step targets the carboxylic acid (-COOH) moiety. We convert it into a methyl ester (-COOCH₃) through acid-catalyzed esterification.[5][6] This reaction replaces the acidic proton with a methyl group, which significantly reduces the molecule's polarity and capacity for hydrogen bonding, leading to a substantial increase in volatility.[7] While several reagents can achieve this, using methanolic hydrogen chloride (HCl) or boron trifluoride (BF₃)-methanol is a robust and widely adopted method for preparing fatty acid methyl esters (FAMEs).[8][9][10]

Step 2: Silylation of the Hydroxyl Groups

Following esterification, the two secondary hydroxyl (-OH) groups are targeted. Silylation is the method of choice, where the active hydrogen of each hydroxyl group is replaced by a non-polar trimethylsilyl (TMS) group.[3] This conversion to TMS-ethers eliminates hydrogen bonding and further increases the molecule's volatility and thermal stability.[11] We utilize a powerful and common silylating reagent, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), with a trimethylchlorosilane (TMCS) catalyst (1%).[12][13] This combination is highly effective for derivatizing even sterically hindered hydroxyl groups.[12]

The final product, 2-Hexyl-3,5-bis(trimethylsilyloxy)hexadecanoic acid methyl ester , is a volatile and thermally stable derivative perfectly suited for GC-MS analysis.

Detailed Experimental Protocols

Critical Prerequisite: All glassware must be meticulously cleaned and dried. Reagents and solvents should be anhydrous, as moisture will deactivate the silylating reagents and interfere with the esterification process.[1][14]

Protocol 1: Methyl Esterification (Acid-Catalyzed)

Materials:

-

Dried sample containing 2-Hexyl-3,5-dihydroxyhexadecanoic acid (10-100 µg).

-

2 mL screw-cap reaction vials with PTFE-lined septa.

-

14% Boron trifluoride in methanol (BF₃-MeOH) solution.

-

Hexane (GC grade).

-

Saturated sodium chloride (NaCl) solution.

-

Anhydrous sodium sulfate (Na₂SO₄).

-

Heating block or water bath.

-

Nitrogen gas stream for evaporation.

Step-by-Step Methodology:

-

Place the dried lipid extract into a 2 mL reaction vial. If the sample is in a solvent, evaporate it to complete dryness under a gentle stream of nitrogen.

-

Add 500 µL of 14% BF₃-MeOH solution to the vial.

-

Cap the vial tightly and vortex for 30 seconds to ensure the sample is fully dissolved.

-

Heat the vial at 60°C for 15 minutes in a heating block.[1]

-

Cool the vial to room temperature.

-

To stop the reaction and extract the FAME, add 1 mL of hexane and 0.5 mL of saturated NaCl solution.

-

Cap the vial and vortex vigorously for 1 minute. Centrifuge briefly (e.g., 2 min at 1000 x g) to facilitate phase separation.

-

Carefully transfer the upper hexane layer to a clean vial.

-

Add a small amount of anhydrous Na₂SO₄ to the hexane extract to remove any residual water. Let it stand for 5 minutes.

-

Transfer the dried hexane extract to a new vial and evaporate to dryness under a gentle stream of nitrogen. The sample is now ready for silylation.

Protocol 2: Trimethylsilylation of Hydroxyl Groups

Materials:

-

Dried FAME sample from Protocol 1.

-

2 mL screw-cap reaction vials with PTFE-lined septa.

-

N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).

-

Anhydrous pyridine (or acetonitrile).

-

Heating block.

Step-by-Step Methodology:

-

Ensure the FAME sample from the previous step is completely dry.

-

Add 50 µL of anhydrous pyridine to the vial to dissolve the sample.

-

Cap the vial tightly and vortex for 30 seconds.

-

Heat the vial at 70°C for 30 minutes in a heating block.[13]

-

Cool the vial to room temperature. The sample is now fully derivatized and ready for immediate GC-MS analysis. No further work-up is required.

Visualization of the Derivatization Workflow

The following diagram outlines the logical flow of the entire experimental process, from sample preparation to analysis.

Caption: Experimental workflow for the two-step derivatization.

Expected GC-MS Results and Data Interpretation

The final derivatized product, 2-Hexyl-3,5-bis(trimethylsilyloxy)hexadecanoic acid methyl ester, has a molecular weight of 530.9 g/mol (C₂₉H₆₂O₄Si₂). Upon analysis by GC-MS with electron ionization (EI), a characteristic fragmentation pattern is expected.

Suggested GC-MS Parameters

| Parameter | Suggested Value | Rationale |

| GC Column | Medium-polarity capillary column (e.g., DB-5ms, HP-5MS, 30 m x 0.25 mm x 0.25 µm) | Provides good resolution for FAMEs and other lipid derivatives. |

| Injector Temp. | 280°C | Ensures complete volatilization of the high-molecular-weight derivative. |

| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min | Inert carrier gas standard for GC-MS. |

| Oven Program | Initial 150°C for 2 min, ramp at 5°C/min to 300°C, hold for 10 min | A temperature ramp is necessary to elute the high-boiling point analyte without thermal degradation.[15] |

| MS Source Temp. | 230°C | Standard temperature for EI source. |

| MS Quad Temp. | 150°C | Standard temperature for quadrupole. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard hard ionization technique that produces reproducible, library-searchable mass spectra.[16] |

| Scan Range | m/z 50-600 | Covers the expected range of fragment ions and the molecular ion. |

Mass Spectral Fragmentation Analysis

The EI mass spectrum will be characterized by specific fragment ions that are diagnostic for the structure. While the molecular ion (M⁺, m/z 530) may be of low abundance or absent, several key fragments confirm the identity of the compound.[16][17]

| Predicted m/z | Ion Structure / Origin | Significance |

| 515 | [M - 15]⁺ or [M - CH₃]⁺ | Loss of a methyl group from one of the TMS moieties. A common fragment for silylated compounds.[15] |

| 499 | [M - 31]⁺ or [M - OCH₃]⁺ | Loss of the methoxy group from the methyl ester. Confirms successful esterification.[13] |

| 259 | [CH(OTMS)-CH(C₆H₁₃)-COOCH₃]⁺ | Key Diagnostic Ion. Results from α-cleavage between C-3 and C-4. Highly indicative of the structure.[13][18] |

| 157 | [CH(C₆H₁₃)-COOCH₃]⁺ | Cleavage between C-2 and C-3. |

| 147 | [(CH₃)₂Si=O-Si(CH₃)₃]⁺ | A common rearrangement ion in compounds with multiple TMS groups. |

| 73 | [(CH₃)₃Si]⁺ | The trimethylsilyl cation. Almost always the base peak in the spectrum of a TMS derivative.[19] |

Chemical Derivatization Diagram

Caption: The two-step chemical transformation of the analyte.

Trustworthiness: A Self-Validating System

The robustness of this protocol lies in its systematic approach and the diagnostic nature of the results.

-

Chromatographic Validation: Successful derivatization is immediately evident from the GC chromatogram. A poorly derivatized sample will show a broad, tailing peak, or no peak at all. A successful run will produce a sharp, symmetrical Gaussian peak at a reproducible retention time.

-

Mass Spectral Validation: The mass spectrum provides definitive validation. The presence of the key fragment ions, especially the base peak at m/z 73 and the diagnostic ion at m/z 259, confirms that both silylation and esterification were successful and that the analyte's core structure is intact. The absence of ions corresponding to partially derivatized species (e.g., with free hydroxyls) confirms the completeness of the reaction.

References

-

AOCS. (2019, July 23). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS Lipid Library. [Link]

-

Ichihara, K., & Fukubayashi, Y. (2010). Preparation of fatty acid methyl esters for gas-liquid chromatography. Journal of lipid research, 51(3), 635–640. [Link]

-

Gaines, R. B., et al. (2016). Gas phase catalyst-free esterification of fatty acids. ACS Omega, 1(3), 419-424. [Link]

-

HuSek, P., Rijks, J. A., Leclercq, P. A., & Cramers, C. A. (1990). Fast esterification of fatty acids with alkyl chloroformates. Optimization and application in gas chromatography. Journal of High Resolution Chromatography, 13(9), 633-638. [Link]

-

AOCS. (2020, September 6). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS Lipid Library. [Link]

-

Gullón, B., et al. (2017). GC-MS Characterization of Hydroxy Fatty Acids Generated From Lipid Oxidation in Vegetable Oils. European Journal of Lipid Science and Technology, 119(9), 1700085. [Link]

-

Azman, M. A., et al. (2014). Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography. The Scientific World Journal, 2014, 568384. [Link]

-

Adis International. Derivatization reagents for GC. Chromatography. [Link]

-

Park, Y., et al. (2001). Comparison of methylation procedures for conjugated linoleic acid and artifact formation by commercial (trimethylsilyl) diazomethane. Journal of agricultural and food chemistry, 49(3), 1158–1164. [Link]

-

ResearchGate. (n.d.). GC/MS spectrum of the silylated dihydroxy fatty acid product obtained... [Image]. ResearchGate. [Link]

-

Correa-Ascencio, M., & Evershed, R. P. (2011). Gas chromatographic mass spectrometric detection of dihydroxy fatty acids preserved in the ‘bound’ phase of organic residues. Rapid Communications in Mass Spectrometry, 25(13), 1893-1898. [Link]

-

ResearchGate. (n.d.). Mass spectra of FAME-TMS derivatives of hydroxyl fatty acid peaks from... [Image]. ResearchGate. [Link]

-

Johnson, C. H., et al. (2021). Automated Trimethyl Sulfonium Hydroxide Derivatization Method for High-Throughput Fatty Acid Profiling by Gas Chromatography–Mass Spectrometry. Metabolites, 11(10), 700. [Link]

-

University of Washington. (n.d.). Preparation of TMS Derivatives for GC/MS. [Link]

-

He, J., et al. (2020). High-Throughput Profiling of Long Chain Fatty Acids and Oxylipins by LC–MS. Metabolites, 10(11), 449. [Link]

-

Johnson, S. B., & Brown, R. E. (1991). Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 565(1-2), 480-485. [Link]

-

Firestone, D., & Ostrom, K. M. (2019). Comparison of Methods for the Preparation of Fatty Acid Methyl Esters for the Analysis of Omega‐3 Rich Oils by Gas Chromatography. Journal of the American Oil Chemists' Society, 96(7), 815-823. [Link]

-

ResearchGate. (n.d.). Fragmentation of the [M + 73]⁺ ion from the methyl esters of... [Image]. ResearchGate. [Link]

-

ResearchGate. (n.d.). BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane. [Link]

-

ResearchGate. (2015, November 25). How do I perform a methylation as derivatization method for GC-MS analysis without highly toxic diazomethane?[Link]

-

Bibel, M. (2025, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. [Link]

-

ResearchGate. (n.d.). Enhanced gas chromatography-mass spectrometry method for bacterial polyhydroxyalkanoates analysis. [Link]

-

JEOL. (n.d.). Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2. [Link]

-

Harvey, D. J. (2020). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Mass spectrometry reviews, 39(3), 241–347. [Link]

-

ACS Publications. (n.d.). Mass Spectra of Trimethylsilyl Derivatives. Analytical Chemistry. [Link]

-

LIPID MAPS. (2011, November 15). Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography–mass spectrometry. [Link]

-

da Silva, M. A., et al. (2021). A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice. Applied Sciences, 11(11), 5192. [Link]

-

Shimadzu. (n.d.). No.106 GC-MS-Based Evaluation of Fatty Acid Composition in Microalgae. [Link]

-

Lagerborg, K. A., & Tserng, K. Y. (2012). High sensitivity quantitative lipidomics analysis of fatty acids in biological samples by gas chromatography-mass spectrometry. Methods in molecular biology (Clifton, N.J.), 919, 43–55. [Link]

-

Lindeque, J. Z. (2024). Targeted analysis of organic acids with GC-MS/MS: Challenges and prospects. Analytical Biochemistry, 694, 115620. [Link]

-

Li, J., et al. (2023). Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms. Journal of Agricultural and Food Chemistry, 71(43), 16183–16192. [Link]

-

RJPBCS. (2017). GC-MS Analysis of Phytochemical Compounds Present in the Methanolic Extract of Viburnum punctatum Buch-Ham Ex D.Don.[Link]

-

Der Pharma Chemica. (2022, May 23). GC-MS analysis of bioactive compounds on aqueous and ethanolic extracts of Azanza garckeana fruit pulp. [Link]

-

Frontiers. (2024, January 31). Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. gcms.cz [gcms.cz]

- 4. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aocs.org [aocs.org]

- 6. Gas phase catalyst-free esterification of fatty acids. - American Chemical Society [acs.digitellinc.com]

- 7. diverdi.colostate.edu [diverdi.colostate.edu]

- 8. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 11. m.youtube.com [m.youtube.com]

- 12. adis-international.ro [adis-international.ro]

- 13. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]

- 14. researchgate.net [researchgate.net]

- 15. lipidmaps.org [lipidmaps.org]

- 16. jeol.com [jeol.com]

- 17. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Application Note: Utilizing 2-Hexyl-3,5-dihydroxyhexadecanoic Acid for Robust Quantification in Mass Spectrometry-Based Lipidomics

Abstract

The accurate quantification of lipid species is fundamental to understanding their roles in health and disease. However, the inherent variability in sample preparation and mass spectrometric analysis presents significant challenges. The use of a proper internal standard is the most effective strategy to mitigate these variations. This guide provides a detailed framework and protocol for the application of 2-Hexyl-3,5-dihydroxyhexadecanoic acid, a synthetic fatty acid analog, as a robust internal standard for quantitative lipidomics. We will explore the rationale behind its selection, its physicochemical properties, and a comprehensive, step-by-step protocol for its integration into a typical LC-MS/MS workflow, ensuring enhanced accuracy and reproducibility in lipid analysis.

The Imperative for Internal Standards in Lipidomics

Lipidomics aims to identify and quantify the thousands of unique lipid species within a biological system.[1][2] Mass spectrometry (MS), coupled with liquid chromatography (LC), is the predominant analytical platform in the field.[3] Despite its power, the entire analytical process, from sample collection to final data acquisition, is susceptible to errors that can compromise quantitative accuracy. These include:

-

Inconsistent Lipid Extraction: Variable recovery of different lipid classes during solvent extraction.

-

Matrix Effects: Suppression or enhancement of analyte ionization due to co-eluting compounds in the sample matrix.[4]

-

Instrumental Fluctuations: Minor variations in instrument performance over the course of an analytical run.

An ideal internal standard (IS) is a compound added to a sample at a known concentration before any processing steps.[5] By monitoring the signal of the IS relative to the endogenous analytes, these sources of error can be normalized, leading to reliable quantification. The gold standard is the use of stable isotope-labeled versions of the analytes themselves; however, this is impractical and cost-prohibitive for profiling hundreds of lipid species simultaneously.[4][5] Therefore, the use of a single, well-characterized, non-endogenous compound that mimics the general behavior of the lipids of interest is a widely accepted and practical approach.[6]

Rationale for Selecting 2-Hexyl-3,5-dihydroxyhexadecanoic Acid

2-Hexyl-3,5-dihydroxyhexadecanoic acid is an excellent candidate for an internal standard in broad-based lipidomics studies. Its utility is grounded in its unique chemical properties.

| Property | Value | Source |

| Chemical Name | (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid | [7] |

| CAS Number | 130793-30-5 | |

| Molecular Formula | C22H44O4 | [8] |

| Molecular Weight | 372.58 g/mol | [8] |

Key Attributes as an Internal Standard:

-

Exogenous Origin: This compound is a synthetic molecule, often documented as an impurity related to the pharmaceutical Orlistat, and is not naturally present in mammalian cells or tissues. This is the foremost requirement for an internal standard, as it ensures that its detected signal originates solely from the amount added by the researcher.[5]

-

Structural Uniqueness: The presence of two hydroxyl groups and a hexyl branch at the alpha-position distinguishes it from common endogenous fatty acids. This structural distinction is advantageous as it minimizes the risk of isobaric overlap with endogenous lipids and ensures it can be chromatographically separated from analytes of interest.

-

Physicochemical Mimicry: Despite its unique structure, its long C22 alkyl backbone and terminal carboxylic acid group confer amphipathic properties similar to many endogenous lipids. This allows it to behave comparably during phase-partitioning extraction methods (e.g., Bligh-Dyer) and reverse-phase chromatography, ensuring it experiences similar losses and matrix effects as the target analytes.

-

Ionization Efficiency: The carboxylic acid moiety is readily deprotonated, making it highly sensitive for detection in negative electrospray ionization mode ([M-H]⁻), which is a common method for analyzing many lipid classes, especially free fatty acids.

Experimental Protocol and Workflow

This section details a comprehensive protocol for incorporating 2-Hexyl-3,5-dihydroxyhexadecanoic acid into a quantitative lipidomics workflow.

Caption: Workflow for lipidomics using an internal standard.

Materials and Reagents

-

2-Hexyl-3,5-dihydroxyhexadecanoic acid (CAS: 130793-30-5)

-

LC-MS Grade Solvents: Methanol, Chloroform, Isopropanol, Acetonitrile, Water

-

Formic Acid and/or Ammonium Acetate (for mobile phases)

-

Biological samples (e.g., plasma, cell pellets, tissue)

-

Glass vials and solvent-resistant microcentrifuge tubes

-

Nitrogen evaporator

-

Vortex mixer and refrigerated centrifuge

-

LC-MS/MS System with an ESI source

Step-by-Step Methodology

1. Preparation of Internal Standard Solutions

-

Stock Solution (1 mg/mL): Accurately weigh 1 mg of 2-Hexyl-3,5-dihydroxyhexadecanoic acid and dissolve it in 1 mL of methanol. Store this stock solution in a glass vial at -80°C for long-term stability.

-

Working Solution (e.g., 10 µg/mL): Dilute the stock solution 1:100 with methanol to create a working solution. This solution will be used for spiking samples. The concentration can be adjusted based on the expected analyte concentrations and instrument sensitivity.

2. Sample Spiking and Lipid Extraction (Bligh-Dyer Method) This protocol is optimized for 100 µL of plasma. Volumes should be scaled accordingly for other sample types.

-

To a 2 mL glass tube, add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol.

-

Add 100 µL of the biological sample (e.g., plasma).

-

Crucial Step: Add a precise volume of the IS working solution (e.g., 10 µL of 10 µg/mL IS). The addition of the IS before extraction is essential to account for any loss during the procedure.[5]

-

Vortex the mixture for 1 minute.

-

Add 125 µL of chloroform and vortex for 1 minute.

-

Add 125 µL of water and vortex for 1 minute.

-

Centrifuge at 2,000 x g for 10 minutes at 4°C to induce phase separation.

-

Carefully collect the lower organic layer (containing the lipids) using a glass syringe and transfer it to a new glass tube.

-

Dry the lipid extract under a gentle stream of nitrogen.

-

Reconstitute the dried lipid film in 100 µL of injection solvent (e.g., 9:1 methanol:chloroform or isopropanol) for LC-MS/MS analysis.

LC-MS/MS Analysis